molecular formula C16H16FNO2 B5806877 2-(4-fluorophenoxy)-N-(2-methylbenzyl)acetamide

2-(4-fluorophenoxy)-N-(2-methylbenzyl)acetamide

Cat. No. B5806877
M. Wt: 273.30 g/mol
InChI Key: QMJHTNVCVYGQOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, involves several steps including alkylation and defluorination processes. The synthesis can be achieved by reacting diiodomethane-d(2) with a phenol precursor, followed by treatment with tetrabutylammonium fluoride (Zhang et al., 2005). Additionally, other related acetamide compounds are synthesized using various primary compounds and characterized by elemental analysis and spectroscopic methods (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated through techniques such as IR, NMR, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms and the molecular geometry. For example, the structure of substituted acetamides has been characterized by FAB mass spectrometry, IR, and NMR spectroscopy (Romero & Margarita, 2008).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, such as acetamidomethylation, where N-(2-and 4-hydroxybenzyl) acetamides are formed through the reaction with N, N'-methylenediacetamide and phosphoryl chloride (Sekiya et al., 1961). These reactions are crucial for the development of new pharmaceutical compounds and for understanding their biological interactions.

Physical Properties Analysis

The physical properties, such as solubility, boiling point, and melting point, are essential for understanding the behavior of the compound under different conditions. While specific information on "2-(4-fluorophenoxy)-N-(2-methylbenzyl)acetamide" is not provided, studies on related compounds provide insights into their physical behaviors and how they can be manipulated for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways, are influenced by the molecular structure. For instance, the deuterium substitution in acetamide derivatives can affect the in vivo metabolic rate, as demonstrated in compounds used for PET imaging (Zhang et al., 2005). Understanding these properties is crucial for the design of compounds with desired biological activities.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJHTNVCVYGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide

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